molecular formula C10H20N2O2 B5450124 METHYL 2-(4-PROPYLPIPERAZINO)ACETATE

METHYL 2-(4-PROPYLPIPERAZINO)ACETATE

Cat. No.: B5450124
M. Wt: 200.28 g/mol
InChI Key: PTZNFHKBRBSMSV-UHFFFAOYSA-N
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Description

Methyl 2-(4-propylpiperazino)acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-propylpiperazino)acetate typically involves the reaction of 4-propylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-propylpiperazino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Amines or alcohols in the presence of a base like triethylamine at room temperature.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 2-(4-propylpiperazino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(4-propylpiperazino)acetate involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a GABA receptor agonist, binding to the receptor and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and produces a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-boc-piperazino)acetate
  • Methyl 2-(4-methylpiperazino)acetate
  • Methyl 2-(4-ethylpiperazino)acetate

Uniqueness

Methyl 2-(4-propylpiperazino)acetate is unique due to its specific propyl substitution on the piperazine ring, which can influence its pharmacological properties and receptor binding affinity. This structural variation can lead to differences in biological activity and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(4-propylpiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-4-11-5-7-12(8-6-11)9-10(13)14-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZNFHKBRBSMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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